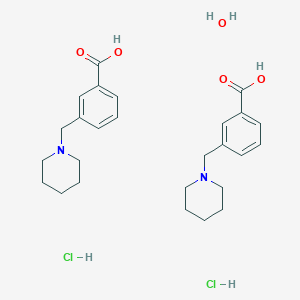

3-(Piperdin-1-ylmethyl)benzoic acid hydrochloride hemihydrate

Overview

Description

3-(Piperdin-1-ylmethyl)benzoic acid hydrochloride hemihydrate is a chemical compound with the IUPAC name 3-(1-piperidinylmethyl)benzoic acid hydrochloride . It is a solid substance at ambient temperature .

Molecular Structure Analysis

The molecular formula of this compound is C26H38Cl2N2O5 . The InChI code is 1S/2C13H17NO2.2ClH.H2O/c215-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14;;;/h24-6,9H,1-3,7-8,10H2,(H,15,16);2*1H;1H2 . The molecular weight is 529.50 g/mol .Physical And Chemical Properties Analysis

This compound has a boiling point of 234-236°C . It is a solid at ambient temperature . .Scientific Research Applications

Cytochrome P450 and Enzyme Metabolism

One notable application involves the study of metabolic pathways in drug development, as illustrated by Mette G. Hvenegaard et al. (2012). Their research focused on the oxidative metabolism of Lu AA21004, a novel antidepressant, using human liver microsomes and recombinant enzymes. This study highlights the importance of understanding how drugs are metabolized, with specific enzymes like CYP2D6 and CYP2C9 playing significant roles in the formation of metabolites, including benzoic acid derivatives similar to "3-(Piperdin-1-ylmethyl)benzoic acid hydrochloride hemihydrate" (Hvenegaard et al., 2012).

Antimicrobial and Antiparasitic Activities

Research by T. Ruegg et al. (2006) on Piper multiplinervium discovered a new prenylated salicylic acid derivative with significant anti-Helicobacter pylori activity. This study contributes to the understanding of natural compounds' potential in treating bacterial infections and supports the therapeutic claims of traditional medicine (Ruegg et al., 2006).

Fluorescence Probes for Reactive Oxygen Species

Ken-ichi Setsukinai et al. (2003) developed novel fluorescence probes for detecting highly reactive oxygen species (hROS), showcasing how derivatives of benzoic acid can be utilized in creating tools for biological and chemical applications. This research aids in understanding oxidative stress and its implications in various diseases (Setsukinai et al., 2003).

Corrosion Inhibition

M. E. Belghiti et al. (2018) explored the interaction of Piperine derivatives, including benzoic acid derivatives, with iron surfaces, demonstrating their potential as corrosion inhibitors. Their study, which employed density functional theory (DFT) and Monte Carlo dynamics, suggests applications in materials science for protecting metal surfaces (Belghiti et al., 2018).

Antiherbivore and Chemical Ecology

Research on Piper kelleyi by C. Jeffrey et al. (2014) identified prenylated benzoic acid derivatives with significant antiherbivore activity, highlighting the ecological roles of such compounds in plant defense mechanisms. This study also sheds light on the potential application of these compounds in developing natural pesticides (Jeffrey et al., 2014).

Safety and Hazards

The compound is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and rinsing cautiously with water for several minutes if it comes in contact with eyes .

properties

IUPAC Name |

3-(piperidin-1-ylmethyl)benzoic acid;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H17NO2.2ClH.H2O/c2*15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14;;;/h2*4-6,9H,1-3,7-8,10H2,(H,15,16);2*1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWIFQGKFFGIFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38Cl2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657145 | |

| Record name | 3-[(Piperidin-1-yl)methyl]benzoic acid--hydrogen chloride--water (2/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperdin-1-ylmethyl)benzoic acid hydrochloride hemihydrate | |

CAS RN |

863991-96-2 | |

| Record name | 3-[(Piperidin-1-yl)methyl]benzoic acid--hydrogen chloride--water (2/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Piperdin-1-ylmethyl)benzoic acid hydrochloride hemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B2996643.png)

![N-(4-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2996645.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2996646.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2996649.png)

![(4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl)-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B2996658.png)